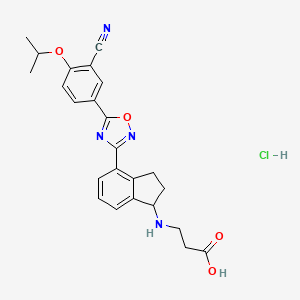

RP-001 hydrochloride

Description

Properties

IUPAC Name |

3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPGSGYEFGEZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of RP-001 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its mechanism of action centers on its ability to modulate the S1P/S1PR signaling pathway, leading to significant neuroprotective and anti-inflammatory effects. Preclinical studies, most notably in a murine model of subarachnoid hemorrhage (SAH), have demonstrated that this compound attenuates neurological damage by reducing neuroinflammation, apoptosis, and blood-brain barrier permeability. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental evidence supporting its therapeutic potential.

Pharmacological Profile of this compound

This compound is a small molecule agonist that exhibits high potency and selectivity for the S1P1 receptor. The S1P receptor family consists of five subtypes (S1P1-5), and selective activation of S1P1 is a key therapeutic strategy for various neurological and inflammatory disorders.

Receptor Selectivity and Potency

Quantitative data on the potency and selectivity of this compound are summarized in the table below. The data highlights its picomolar potency at the S1P1 receptor.

| Receptor | Parameter | Value | Reference |

| S1P1 | EC50 | 9 pM | [Not specified in search results] |

| S1P2 | Activity | Little to no activity | [Not specified in search results] |

| S1P3 | Activity | Little to no activity | [Not specified in search results] |

| S1P4 | Activity | Little to no activity | [Not specified in search results] |

| S1P5 | Affinity | Moderate affinity | [Not specified in search results] |

Core Mechanism of Action: S1P1 Receptor Agonism and Downstream Signaling

The primary mechanism of action of this compound is its function as an S1P1 receptor agonist. The S1P/S1PR signaling pathway is integral to a multitude of cellular processes, and its modulation by this compound results in significant anti-inflammatory and neuroprotective outcomes.[1]

The S1P/S1PR Signaling Pathway

The binding of this compound to the S1P1 receptor initiates a cascade of intracellular signaling events. A simplified representation of this pathway is provided below.

Caption: S1P1 Receptor Signaling Pathway Activated by this compound.

Neuroprotective Effects Observed in a Subarachnoid Hemorrhage (SAH) Model

A pivotal study by Li et al. (2019) investigated the effects of this compound in a mouse model of SAH. The study demonstrated that a low-dose treatment of this compound significantly improved neurological outcomes.[1] The key findings are summarized in the table below.

| Parameter | Effect of Low-Dose this compound | Reference |

| Neurological Deficits | Improved neurological function | [1] |

| Apoptosis | Significantly decreased | [1] |

| White Matter Damage | Significantly decreased | [1] |

| Blood-Brain Barrier Permeability | Significantly decreased | [1] |

| Microglial/Astrocyte Activation | Significantly decreased | [1] |

| Macrophage Chemokine Protein-1 (MCP-1) Expression | Significantly decreased | [1] |

| Matrix Metalloproteinase-9 (MMP-9) Expression | Significantly decreased | [1] |

| NADPH Oxidase-2 (NOX2) Expression | Significantly decreased | [1] |

| Cardiac Dysfunction | Improved cardiac function | [1] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies utilized in the preclinical evaluation of this compound, primarily based on the study by Li et al. (2019).

Subarachnoid Hemorrhage (SAH) Mouse Model

The experimental workflow for the in vivo evaluation of this compound in a murine SAH model is depicted below.

Caption: Experimental Workflow for In Vivo SAH Studies.

-

Animal Model: Male adult C57BL/6 mice were utilized for the study.

-

SAH Induction: Subarachnoid hemorrhage was induced using the endovascular perforation method.

-

Treatment Groups: The study included a sham control group, a SAH control group receiving a vehicle, and two treatment groups receiving either a low or high dose of this compound.

-

Outcome Measures: A battery of tests was performed to assess the effects of the treatment, including neurological function tests, echocardiography to evaluate cardiac function, and immunohistochemical analysis of brain tissue to assess cellular and molecular changes.[1]

Immunohistochemical Analysis

Immunohistochemistry was employed to quantify the expression of key markers of neuroinflammation and cellular damage in the brain tissue of the experimental animals.

-

Markers Analyzed:

-

Apoptosis markers

-

Myelin integrity markers (for white matter damage)

-

Markers of blood-brain barrier permeability

-

Microglial and astrocyte activation markers (e.g., Iba1, GFAP)

-

Macrophage Chemokine Protein-1 (MCP-1)

-

Matrix Metalloproteinase-9 (MMP-9)

-

NADPH Oxidase-2 (NOX2)

-

Logical Relationships in the Mechanism of Action

The therapeutic effects of this compound can be understood through a logical cascade of events initiated by its primary pharmacological action.

Caption: Logical Flow of this compound's Therapeutic Effects.

Conclusion

This compound demonstrates a clear and potent mechanism of action as a selective S1P1 receptor agonist. This activity translates into significant neuroprotective and anti-inflammatory effects in a preclinical model of subarachnoid hemorrhage. The data strongly suggest that by modulating the S1P/S1PR signaling pathway, this compound can mitigate the downstream cascade of cellular and molecular events that lead to neurological damage following an acute brain injury. Further research and clinical development are warranted to explore the full therapeutic potential of this compound in relevant human conditions.

References

RP-001 Hydrochloride: An In-Depth Technical Guide for Researchers

An Overview of a Potent and Selective S1P1 Receptor Agonist

RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in lymphocyte trafficking and immune regulation.[1][2][3] Its high affinity and selectivity for S1P1 make it a valuable tool for researchers studying the physiological and pathological roles of this receptor, as well as a potential starting point for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical properties, in vitro and in vivo activity, and detailed protocols for key experimental assays.

Core Compound Characteristics

| Property | Value | Reference |

| Chemical Name | N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride | [4] |

| Molecular Formula | C24H24N4O4 · HCl | |

| Molecular Weight | 468.93 g/mol | [4] |

| CAS Number | 1781880-34-9 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [1] |

Quantitative Biological Activity

This compound exhibits picomolar potency for the human S1P1 receptor and induces lymphopenia in vivo at low microgram per kilogram doses.

| Parameter | Value | Species/System | Reference |

| S1P1 Receptor EC50 | 9 pM | In vitro functional assay | [1][2][3][5] |

| In Vivo Lymphopenia EC50 | 0.03 mg/kg | Mouse | [1][3][6] |

Selectivity Profile: Publicly available quantitative binding affinity data (Ki or Kd values) for this compound against the full panel of S1P receptors (S1P1-5) is limited. However, it is reported to have little activity on S1P2, S1P3, and S1P4 receptors, with moderate affinity for the S1P5 receptor.[1][2]

Pharmacokinetic Profile: Detailed pharmacokinetic parameters for this compound, such as half-life, bioavailability, and metabolic profile, are not currently available in the public domain.

Mechanism of Action and Signaling Pathway

As an agonist for the S1P1 receptor, this compound mimics the action of the endogenous ligand, sphingosine-1-phosphate. The S1P1 receptor is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, a conformational change in the receptor leads to the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit and the dissociated Gβγ subunits then modulate the activity of downstream effector proteins. A key consequence of S1P1 activation in lymphocytes is the internalization of the receptor, which renders the cell unresponsive to the S1P gradient that governs their egress from lymphoid tissues, leading to their sequestration and a reduction in circulating lymphocytes (lymphopenia).[7] this compound has been shown to induce this internalization and subsequent polyubiquitination of the S1P1 receptor.[3][4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RP 001 (hydrochloride) - Biochemicals - CAT N°: 16636 [bertin-bioreagent.com]

- 4. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 5. bio-techne.com [bio-techne.com]

- 6. RP-001 | TargetMol [targetmol.com]

- 7. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

RP-001 Hydrochloride: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Molecular Structure, Mechanism of Action, and Experimental Considerations of a Potent S1P1 Receptor Agonist.

Introduction

RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking, vascular development, and immune regulation.[1] Its high affinity and selectivity make it a valuable tool for researchers in immunology, pharmacology, and drug development. This document provides a comprehensive technical overview of this compound, including its molecular structure, physicochemical properties, biological activity, and relevant experimental protocols.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine.[1] The key structural and chemical identifiers are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride | |

| IUPAC Name | 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride | [2] |

| Molecular Formula | C24H24N4O4·HCl | [1] |

| Molecular Weight | 468.93 g/mol | [2] |

| CAS Number | 1781880-34-9 | [1] |

| PubChem CID | 90488927 | [2] |

| InChI Key | ZHPGSGYEFGEZAL-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)OC1=C(C#N)C=C(C2=NC(C3=C(CCC4NCCC(O)=O)C4=CC=C3)=NO2)C=C1.Cl | |

| Appearance | Solid | [1] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Soluble in DMSO (up to 100 mM) | [1] |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective agonist for the S1P1 receptor, with a reported EC50 of 9 pM.[4] Its mechanism of action involves binding to and activating the S1P1 receptor, which is primarily coupled to the Gi/o family of G proteins. This activation initiates a cascade of intracellular signaling events that ultimately lead to the internalization and polyubiquitination of the S1P1 receptor.[1] The sequestration of lymphocytes in peripheral lymph nodes is a key pharmacological effect of S1P1 receptor agonists, and this compound has been shown to induce dose-dependent lymphopenia in mice with an EC50 of 0.03 mg/kg.[1][5]

The signaling pathway initiated by this compound binding to the S1P1 receptor is depicted in the diagram below.

Caption: S1P1 Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

Representative Synthesis of a β-Alanine Derivative

The synthesis of N-substituted β-alanine derivatives often involves the Michael addition of an amine to an acrylic acid derivative. A general, representative procedure is outlined below. This is a hypothetical synthesis and has not been confirmed for this compound.

Caption: General Workflow for the Synthesis of a β-Alanine Derivative.

Methodology:

-

Reaction Setup: The intermediate amine (the indane derivative portion of RP-001) and acrylic acid are dissolved in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Reaction: The mixture is stirred at a specific temperature (e.g., room temperature or elevated) for a period of time to allow the Michael addition to proceed. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The crude product is then subjected to an aqueous workup to remove any unreacted starting materials and byproducts.

-

Purification: The crude product is purified using a suitable technique, such as column chromatography on silica (B1680970) gel.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in ether to precipitate the hydrochloride salt.

-

Isolation: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.

S1P1 Receptor Internalization Assay

The internalization of the S1P1 receptor upon agonist binding can be visualized and quantified using various cell-based assays. A common method involves the use of cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-EGFP).

Caption: Workflow for an S1P1 Receptor Internalization Assay.

Methodology:

-

Cell Culture: Cells stably expressing S1P1-EGFP (e.g., HEK293 or CHO cells) are seeded into multi-well plates suitable for microscopy.

-

Compound Treatment: After allowing the cells to adhere, they are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for a specific time (e.g., 1 hour) at 37°C to allow for receptor internalization.

-

Fixation and Staining: The cells are then fixed with a suitable fixative (e.g., 4% paraformaldehyde) and the nuclei are counterstained with a fluorescent dye such as DAPI.

-

Imaging: The cells are imaged using a high-content imaging system or a fluorescence microscope.

-

Analysis: Image analysis software is used to quantify the translocation of the EGFP signal from the plasma membrane to intracellular compartments. The extent of internalization is then plotted against the concentration of this compound to determine the EC50 for this effect.

Conclusion

This compound is a valuable research tool for studying the S1P1 receptor. Its high potency and selectivity allow for the precise interrogation of S1P1-mediated signaling pathways. The information and representative protocols provided in this guide are intended to assist researchers and drug development professionals in the design and execution of experiments involving this compound. As with any potent pharmacological agent, careful consideration of experimental design and appropriate controls are essential for obtaining reliable and reproducible results.

References

- 1. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]

RP-001 Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Chemical Properties, Mechanism of Action, and Experimental Analysis of a Potent S1P1 Receptor Agonist.

Introduction

RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking, endothelial barrier function, and cellular migration.[1][2][3] Its high affinity, reported with an EC50 value in the picomolar range (9 pM), positions it as a significant tool for research into S1P1-mediated signaling and as a potential therapeutic agent.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental methodologies relevant to the study of this compound, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a synthetic small molecule with the chemical name N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride.[2] The compound is typically supplied as a solid and requires storage at -20°C for long-term stability.[2]

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₄N₄O₄·HCl | [2][3] |

| Molecular Weight | 468.93 g/mol | [2][3] |

| CAS Number | 1781880-34-9 | [2] |

| Appearance | Solid | N/A |

| Purity | ≥98% (as determined by HPLC) | [2] |

| Solubility | Soluble in DMSO (e.g., 100 mM) | [2] |

| Storage | Store at -20°C | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through selective agonism of the S1P1 receptor. This receptor is primarily coupled to the Gαi/o family of G proteins. Upon agonist binding, a conformational change in the receptor induces the dissociation of the G protein heterotrimer into Gαi/o-GTP and Gβγ subunits. This initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, which leads to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also activate other signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK pathway.

A key consequence of S1P1 receptor activation by agonists like this compound is the internalization and subsequent polyubiquitination of the receptor.[1][2] This process of receptor downregulation is a crucial mechanism for modulating cellular responsiveness to S1P and is a hallmark of S1P1 agonist activity. The sustained internalization of S1P1 from the cell surface of lymphocytes prevents their egress from secondary lymphoid organs, leading to a dose-dependent reduction in circulating lymphocytes, a phenomenon known as lymphopenia.[1]

Experimental Protocols

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While a specific, validated HPLC method for this compound is not publicly available, a general method for the analysis of similar small molecule hydrochloride salts can be adapted. The following protocol is a representative example for establishing a purity and quantification assay.

Objective: To determine the purity of a sample of this compound and quantify its concentration.

Materials:

-

This compound reference standard

-

HPLC grade acetonitrile (B52724), methanol, and water

-

Phosphoric acid or other suitable buffer components

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC system with UV detector

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 (v/v) mixture. The mobile phase should be filtered and degassed prior to use.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO or the mobile phase) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

-

Sample Preparation: Dissolve the this compound sample in the same solvent as the standard to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and organic solvent.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectrophotometry).

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. The purity is determined by the peak area percentage of the main peak relative to the total peak area. The concentration is calculated from the calibration curve.

Biological Assay: S1P1 Receptor Internalization Assay

This assay measures the ability of this compound to induce the internalization of the S1P1 receptor in a cellular context.

Objective: To quantify the agonist-induced internalization of the S1P1 receptor.

Materials:

-

Cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP).

-

Cell culture medium and supplements.

-

This compound.

-

Positive control (e.g., S1P).

-

Fixing solution (e.g., 4% paraformaldehyde).

-

Nuclear stain (e.g., Hoechst).

-

High-content imaging system or fluorescence microscope.

Methodology:

-

Cell Plating: Plate the S1P1-eGFP expressing cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control in assay buffer. Add the compounds to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Cell Fixation and Staining: After incubation, fix the cells with the fixing solution. Subsequently, stain the cell nuclei with a fluorescent nuclear stain.

-

Imaging: Acquire images of the cells using a high-content imaging system or a fluorescence microscope. Capture both the GFP (receptor) and the nuclear stain channels.

-

Image Analysis: Quantify the internalization of the S1P1-eGFP receptor by measuring the fluorescence intensity within intracellular vesicles or by the decrease in fluorescence at the plasma membrane.

-

Data Analysis: Plot the internalization response as a function of the compound concentration to determine the EC50 value for this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the S1P1 receptor in health and disease. Its high potency and selectivity make it an important lead compound for the development of novel therapeutics targeting autoimmune disorders, inflammatory conditions, and other pathologies where modulation of lymphocyte trafficking is beneficial. The data and protocols presented in this guide offer a foundational resource for scientists and researchers working with this compound, facilitating its effective application in preclinical and drug discovery settings.

References

RP-001 Hydrochloride: A Technical Guide for Researchers

CAS Number: 1781880-34-9

Parent CAS Number: 1306761-53-4

Abstract

RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] Its high affinity and selectivity for S1P1 make it a valuable tool for investigating the physiological and pathological roles of this receptor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in research applications.

Mechanism of Action

This compound acts as a functional agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events. The S1P1 receptor is primarily coupled to the Gi/o family of G proteins.[2][3] Activation of Gi/o by RP-001 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Furthermore, the βγ subunits of the dissociated G protein can activate downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-extracellular signal-regulated kinase (ERK) pathway.[4][5][6] These pathways are crucial in regulating cell survival, proliferation, and migration.

A key consequence of S1P1 agonism by RP-001 is the induction of receptor internalization and polyubiquitination, leading to its subsequent degradation.[1] This process is mediated by β-arrestin recruitment to the activated receptor.[7][8] The internalization and downregulation of S1P1 receptors on lymphocytes is the primary mechanism behind the observed lymphopenia, as it prevents their egress from secondary lymphoid organs.

Signaling Pathway

The binding of this compound to the S1P1 receptor triggers a series of intracellular events, as depicted in the signaling pathway diagram below.

Caption: this compound signaling pathway.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Species/System | Reference |

| CAS Number | 1781880-34-9 | N/A | |

| Molecular Formula | C₂₄H₂₅ClN₄O₄ | N/A | N/A |

| Molecular Weight | 468.94 g/mol | N/A | N/A |

| S1P1 EC₅₀ | 9 pM | In vitro | [1] |

| S1P Receptor Selectivity | >10,000-fold for S1P1 over S1P2, S1P3, S1P4 | In vitro | [9] |

| S1P Receptor Selectivity | >600-fold for S1P1 over S1P5 | In vitro | [9] |

| Lymphopenia EC₅₀ | 0.03 mg/kg | Mouse | N/A |

| β-arrestin Recruitment EC₅₀ | 0.9 nM | In vitro (D3-2, a related compound) | [8] |

| Gαi Activation EC₅₀ | 167 nM | In vitro (D3-2, a related compound) | [8] |

Experimental Protocols

S1P1 Receptor Binding Assay (Competitive)

This protocol is adapted from a general method for S1P receptor binding assays.[10]

Objective: To determine the binding affinity of this compound for the S1P1 receptor.

Materials:

-

HEK293 cells stably expressing human S1P1 receptor

-

[³²P]S1P (Radioligand)

-

This compound

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5

-

Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.5

-

GF/B filter plates

-

Scintillation counter

Procedure:

-

Prepare cell membranes from HEK293-S1P1 cells.

-

In a 96-well plate, add 50 µL of assay buffer containing increasing concentrations of unlabeled this compound (e.g., 0.1 pM to 1 µM).

-

Add 50 µL of [³²P]S1P to each well at a final concentration of ~0.5 nM.

-

Add 50 µL of cell membrane preparation (5-10 µg of protein) to each well.

-

Incubate at room temperature for 60 minutes with gentle shaking.

-

Terminate the binding reaction by rapid filtration through GF/B filter plates using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis.

In Vivo Lymphopenia Assay in Mice

This protocol is a general guideline for assessing S1P1 agonist-induced lymphopenia.

Objective: To evaluate the in vivo potency of this compound in inducing lymphopenia.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

-

EDTA-coated microtainer tubes

-

Hematology analyzer

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Prepare a stock solution of this compound in a suitable vehicle.

-

Administer this compound orally or via intraperitoneal injection at various doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg).

-

Collect blood samples (~50 µL) from the tail vein or retro-orbital sinus into EDTA-coated tubes at baseline (pre-dose) and at various time points post-dose (e.g., 4, 8, 24, 48 hours).

-

Analyze the blood samples for total lymphocyte counts using a hematology analyzer.

-

Calculate the percentage reduction in lymphocyte count compared to baseline for each dose and time point.

-

Determine the EC₅₀ value for lymphopenia at the time of maximal effect.

S1P1 Receptor Internalization Assay

This protocol is based on a commercially available S1P1 redistribution assay.[11]

Objective: To visualize and quantify the internalization of the S1P1 receptor upon stimulation with this compound.

Materials:

-

U2OS cells stably expressing S1P1-EGFP fusion protein

-

This compound

-

Assay Buffer (e.g., HBSS)

-

Fixing Solution (e.g., 4% paraformaldehyde in PBS)

-

Hoechst 33342 nuclear stain

-

High-content imaging system

Procedure:

-

Seed U2OS-S1P1-EGFP cells in a 96-well imaging plate and allow them to adhere overnight.

-

Wash the cells with assay buffer.

-

Add this compound at various concentrations to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Fix the cells with the fixing solution for 15 minutes at room temperature.

-

Wash the cells with PBS and stain the nuclei with Hoechst 33342.

-

Acquire images using a high-content imaging system, capturing both the EGFP and DAPI channels.

-

Analyze the images to quantify the internalization of S1P1-EGFP from the plasma membrane to intracellular vesicles.

Experimental Workflows

In Vitro Characterization Workflow

Caption: Workflow for in vitro characterization of RP-001 HCl.

In Vivo Efficacy Testing in EAE Model

Caption: Workflow for in vivo efficacy testing in an EAE model.

Conclusion

This compound is a highly potent and selective S1P1 receptor agonist that serves as a critical research tool for elucidating the roles of S1P1 in various physiological and disease processes. Its ability to induce lymphopenia through receptor internalization makes it particularly relevant for studies in immunology and autoimmune diseases. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting.

References

- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. S1P1 Receptor Localization Confers Selectivity for Gi-mediated cAMP and Contractile Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly selective and potent agonists of sphingosine-1-phosphate 1 (S1P1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

The Enigmatic Profile of RP-001 Hydrochloride: A Potent S1P1 Receptor Agonist

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves to consolidate the publicly available information on RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. While a comprehensive dossier on its discovery and synthesis remains within the domain of proprietary research, this document provides a foundational understanding of its biochemical properties and the general mechanistic framework within which it operates. The data presented herein is collated from scientific product disclosures.

Core Compound Data

This compound is a small molecule with high affinity for the S1P1 receptor. Its chemical and physical properties are summarized below, offering a clear reference for laboratory use.

| Property | Value |

| Chemical Name | N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride |

| Molecular Formula | C₂₄H₂₄N₄O₄·HCl |

| Molecular Weight | 468.93 g/mol |

| Purity | ≥98% (as determined by HPLC) |

| CAS Number | 1781880-34-9 |

| PubChem ID | 90488927 |

| InChI Key | ZHPGSGYEFGEZAL-UHFFFAOYSA-N |

Biological Activity and Solubility

The primary biological function of this compound is its potent agonism of the S1P1 receptor, with an EC₅₀ of 9 pM.[1] This activity is highly selective for S1P1 over other S1P receptor subtypes (S1P2 - S1P4).[1] In vitro studies have demonstrated that it induces the internalization and polyubiquitination of the S1P1 receptor.[1]

For experimental purposes, the solubility of this compound is a critical parameter.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| DMSO | 43.25 | 100 |

Mechanistic Overview: S1P1 Receptor Signaling

The therapeutic potential of S1P1 receptor agonists is rooted in their ability to modulate lymphocyte trafficking. The binding of an agonist like this compound to the S1P1 receptor on lymphocytes prevents their egress from secondary lymphoid organs. This sequestration of lymphocytes in the lymph nodes leads to a reduction of circulating lymphocytes, which is a key mechanism in the treatment of autoimmune diseases.

Figure 1. Generalized S1P1 receptor signaling pathway upon agonist binding.

Experimental Protocols

Due to the proprietary nature of the discovery and development of this compound, detailed experimental protocols for its synthesis and specific biological assays are not publicly available. Researchers interested in utilizing this compound should refer to standard protocols for handling and preparing solutions of similar small molecules. For in vitro and in vivo studies, experimental design should be based on the established literature for S1P1 receptor agonists.

Stock Solution Preparation (Example Protocol):

To prepare a 10 mM stock solution of this compound in DMSO, the following calculation can be used, based on a molecular weight of 468.93 g/mol :

-

For 1 mg of compound:

-

Volume of DMSO = (1 mg / 468.93 g/mol ) / (10 mmol/L) = 0.000213 L = 0.21 mL

-

-

For 5 mg of compound:

-

Volume of DMSO = (5 mg / 468.93 g/mol ) / (10 mmol/L) = 0.001066 L = 1.07 mL

-

Note: The exact molecular weight may vary slightly between batches due to hydration. Always refer to the batch-specific certificate of analysis for precise calculations.

Discovery and Synthesis: A Path Undisclosed

The specific chemical synthesis route and the discovery process for this compound have not been detailed in peer-reviewed publications or patents. The synthesis of complex small molecules typically involves a multi-step process with purification and characterization at each stage. The discovery of such a potent and selective agonist would have likely involved high-throughput screening of a compound library, followed by lead optimization through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

Without access to the primary research, a workflow diagram for the synthesis of this compound cannot be accurately generated.

Conclusion

This compound is a valuable research tool for studying the S1P1 receptor and its role in various physiological and pathological processes. Its high potency and selectivity make it a significant compound in the field of immunology and drug discovery. While the detailed history of its development is not in the public domain, the available data provides a solid foundation for its application in scientific research. Further investigations and potential publications from its originators may, in the future, shed more light on the intricate details of its discovery and synthesis.

References

RP-001 Hydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor is of particular interest as a therapeutic target due to its critical role in lymphocyte trafficking and endothelial barrier function. This compound has emerged as a valuable research tool for studying S1P1 receptor biology and as a potential therapeutic agent.

Mechanism of Action

This compound acts as a potent agonist at the S1P1 receptor.[1] Upon binding, it activates downstream intracellular signaling cascades. This activation leads to the internalization and polyubiquitination of the S1P1 receptor, a key mechanism for modulating the receptor's surface expression and signaling duration.[1] The compound exhibits high selectivity for the S1P1 receptor subtype over S1P2, S1P3, and S1P4.[1]

Signaling Pathways

Activation of the S1P1 receptor by an agonist like this compound primarily couples to the Gi/o family of G proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial for cell survival and proliferation. Furthermore, S1P1 activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling.

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro and in vivo assays.

| Parameter | Value | Species/System | Reference |

| In Vitro Potency | |||

| EC50 (S1P1 Agonism) | 9 pM | Recombinant cell line | [1] |

| In Vivo Efficacy | |||

| EC50 (Lymphopenia) | 0.03 mg/kg | Mouse | |

| Preclinical Observations | |||

| Neuroinflammation | Significant reduction | Mouse model of subarachnoid hemorrhage | [2] |

| Apoptosis | Significantly decreased | Mouse model of subarachnoid hemorrhage | [2] |

| White Matter Damage | Significantly decreased | Mouse model of subarachnoid hemorrhage | [2] |

| Blood-Brain Barrier Permeability | Significantly decreased | Mouse model of subarachnoid hemorrhage | [2] |

| Microglial/Astrocyte Activation | Significantly decreased | Mouse model of subarachnoid hemorrhage | [2] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological activity of this compound.

In Vitro S1P1 Receptor Agonist Potency Determination (GTPγS Binding Assay)

This protocol describes a method to determine the EC50 of this compound for S1P1 receptor activation by measuring agonist-stimulated [³⁵S]GTPγS binding to cell membranes expressing the human S1P1 receptor.

Materials:

-

HEK293 cells stably expressing human S1P1 receptor

-

Cell culture reagents

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP)

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

This compound stock solution (in DMSO)

-

Non-specific binding control: unlabeled GTPγS

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Culture HEK293-S1P1 cells to ~90% confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), and varying concentrations of this compound.

-

Radioligand Addition: Add [³⁵S]GTPγS to each well to a final concentration of 0.1 nM. For non-specific binding wells, add 10 µM unlabeled GTPγS.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

S1P1 Receptor Internalization Assay

This protocol outlines a method to visualize and quantify the internalization of the S1P1 receptor upon stimulation with this compound using a cell line expressing a fluorescently tagged S1P1 receptor.

Materials:

-

U2OS or CHO cells stably expressing human S1P1 tagged with Green Fluorescent Protein (S1P1-GFP)

-

Cell culture reagents

-

Assay buffer (e.g., HBSS)

-

This compound stock solution (in DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Cell Plating: Seed S1P1-GFP expressing cells into 96-well imaging plates and allow them to adhere overnight.

-

Compound Treatment: Replace the culture medium with assay buffer containing varying concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor internalization.

-

Fixation and Staining: Wash the cells with PBS, then fix with 4% paraformaldehyde. After fixation, wash the cells again and stain with a nuclear marker like DAPI.

-

Imaging: Acquire images of the cells using a high-content imaging system. Capture both the GFP (S1P1 receptor) and DAPI (nucleus) channels.

-

Image Analysis: Use image analysis software to quantify the internalization of the S1P1-GFP. This is typically done by measuring the fluorescence intensity within intracellular vesicles or by measuring the decrease in fluorescence at the plasma membrane.

-

Data Analysis: Plot the extent of internalization as a function of this compound concentration and determine the EC50 for receptor internalization.

In Vivo Lymphopenia Induction

This protocol describes a general procedure for assessing the in vivo efficacy of this compound by measuring its effect on peripheral lymphocyte counts in mice.

Materials:

-

C57BL/6 mice (or other suitable strain)

-

This compound formulation for in vivo administration (e.g., in a suitable vehicle like saline or PEG400)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Automated hematology analyzer or flow cytometer with lymphocyte-specific antibodies (e.g., anti-CD4, anti-CD8, anti-B220)

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Baseline Blood Collection: Collect a baseline blood sample from each mouse via a suitable method (e.g., tail vein or retro-orbital sinus) into EDTA-coated tubes.

-

Compound Administration: Administer this compound at various doses (and a vehicle control) to different groups of mice. The route of administration can be oral (gavage) or parenteral (e.g., intraperitoneal or intravenous).

-

Post-Dose Blood Collection: Collect blood samples at specified time points after compound administration (e.g., 4, 8, 24, 48 hours) to monitor the time course of lymphopenia.

-

Lymphocyte Counting: Analyze the blood samples using an automated hematology analyzer to determine the total lymphocyte count. Alternatively, use flow cytometry to quantify specific lymphocyte subpopulations (T cells, B cells).

-

Data Analysis: Calculate the percentage change in lymphocyte count from baseline for each animal at each time point. For dose-response analysis, plot the nadir (lowest point) of the lymphocyte count as a function of the this compound dose and fit the data to a dose-response curve to determine the in vivo EC50.

Preclinical Applications

Neuroinflammation in Subarachnoid Hemorrhage

In a mouse model of subarachnoid hemorrhage (SAH), treatment with this compound demonstrated significant neuroprotective effects.[2] The study reported that a low dose of the compound led to improved neurological outcomes.[2] This was associated with a reduction in several key markers of neuroinflammation and neuronal damage, including apoptosis, white matter damage, blood-brain barrier permeability, and the activation of microglia and astrocytes.[2] These findings highlight the therapeutic potential of targeting the S1P1 receptor with agonists like this compound in conditions involving neuroinflammation.

Conclusion

This compound is a highly potent and selective S1P1 receptor agonist that serves as an invaluable tool for pharmacological research. Its ability to induce receptor internalization and cause profound lymphopenia in vivo underscores its potential as a modulator of the immune system. Furthermore, its demonstrated neuroprotective effects in a preclinical model of subarachnoid hemorrhage suggest a promising avenue for therapeutic development in neuroinflammatory disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

RP-001 Hydrochloride: A Deep Dive into its S1P1 Receptor Signaling Pathway

For Immediate Release

This technical guide provides a comprehensive overview of the signaling pathway and mechanism of action of RP-001 hydrochloride, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the S1P1 pathway.

Core Compound Activity

This compound is a powerful agonist for the S1P1 receptor, demonstrating a high degree of selectivity over other S1P receptor subtypes (S1P2, S1P3, S1P4).[1] Its primary biological effect is the induction of internalization and polyubiquitination of the S1P1 receptor in vitro.[1]

| Parameter | Value | Reference |

| Chemical Name | N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride | [1] |

| Molecular Weight | 468.93 | [1] |

| Purity | ≥98% (HPLC) | [1] |

| EC50 for S1P1 | 9 pM | [1] |

The S1P/S1P1 Signaling Pathway

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in a wide array of cellular processes.[2][3][4] The S1P1 receptor, in particular, is highly expressed in endothelial cells and is integral to the regulation of endothelial cell differentiation and cell-cell adhesion.[2]

The signaling cascade initiated by the binding of an agonist like this compound to S1P1 is multifaceted. In the context of its observed neuroprotective effects in experimental models of aneurysmal subarachnoid hemorrhage (aSAH), the pathway is linked to a reduction in neuroinflammation and subsequent alleviation of neurological damage.[5][6]

Figure 1: Proposed signaling pathway of this compound via the S1P1 receptor, leading to neuroprotection.

Experimental Evidence in Aneurysmal Subarachnoid Hemorrhage

A key study by Li et al. (2019) investigated the effects of this compound in a mouse model of aSAH.[5][6] The study demonstrated that administration of the compound led to a decrease in neuroinflammation and an alleviation of neurological damage.[5][6]

Experimental Workflow

The general experimental workflow for inducing and treating aSAH in the murine model is outlined below.

Figure 2: A generalized workflow for the in vivo evaluation of this compound in an aSAH model.

Methodologies

While the specific, detailed protocols from the cited study are not fully available in the provided search results, a general outline of the methodologies can be inferred:

-

Animal Model: An experimental model of aneurysmal subarachnoid hemorrhage in mice was utilized.[5][6] This typically involves the surgical induction of a bleed in the subarachnoid space to mimic the human condition.

-

Compound Administration: this compound was administered to the animals following the induction of aSAH. The exact dosage, timing, and route of administration would be critical parameters detailed in the full study.

-

Neurological Assessment: The alleviation of neurological damage was likely assessed using standardized behavioral tests for rodents, which measure motor function, sensory perception, and cognitive abilities post-injury.

-

Inflammatory Marker Analysis: The decrease in neuroinflammation would have been quantified by measuring the levels of pro-inflammatory cytokines and markers of immune cell infiltration in the brain tissue. This is often done using techniques such as ELISA, immunohistochemistry, or quantitative PCR.

Conclusion

This compound is a potent and selective S1P1 receptor agonist with demonstrated efficacy in a preclinical model of aSAH. Its mechanism of action, centered on the modulation of the S1P/S1P1 signaling pathway to reduce neuroinflammation, presents a promising therapeutic avenue for conditions involving neurological damage. Further research is warranted to fully elucidate the downstream effectors of this pathway and to translate these preclinical findings into clinical applications.

References

- 1. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 2. genecards.org [genecards.org]

- 3. genecards.org [genecards.org]

- 4. genecards.org [genecards.org]

- 5. Neuroprotective Strategies in Aneurysmal Subarachnoid Hemorrhage (aSAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

RP-001 Hydrochloride and its Role in Lymphocyte Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP-001 hydrochloride is a potent and selective picomolar agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] Its high affinity and short-acting nature make it a significant tool for studying the intricate mechanisms of lymphocyte trafficking. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of S1P1 in Lymphocyte Egress

The trafficking of lymphocytes between the blood, lymph, and secondary lymphoid organs is a tightly regulated process essential for immune surveillance and response. A key regulator of this process is the S1P1 receptor. A concentration gradient of sphingosine-1-phosphate (S1P) exists between the high levels in the blood and lymph and the low levels within lymphoid tissues. Lymphocytes express S1P1, and the binding of S1P to this receptor is a crucial signal for their egress from the lymph nodes into the efferent lymphatics.

S1P1 receptor agonists, like this compound, function as functional antagonists. By binding to S1P1, they induce the internalization and subsequent polyubiquitination and degradation of the receptor.[1] This downregulation of surface S1P1 renders lymphocytes unresponsive to the S1P gradient, trapping them within the lymph nodes and leading to a rapid and reversible reduction in peripheral lymphocyte counts, a condition known as lymphopenia.

This compound: Mechanism of Action

This compound is a selective agonist for the S1P1 receptor.[1] Its mechanism of action involves the following key steps:

-

Receptor Binding: this compound binds to the S1P1 receptor with high affinity.

-

Receptor Activation and Internalization: This binding activates the receptor, leading to its rapid internalization from the cell surface into endosomes.

-

Polyubiquitination: Following internalization, the S1P1 receptor is tagged with polyubiquitin (B1169507) chains, marking it for degradation.

-

Functional Antagonism: The removal of S1P1 from the lymphocyte surface prevents the cell from sensing the S1P gradient, thereby inhibiting its egress from lymphoid tissues.

-

Lymphopenia: The retention of lymphocytes in the lymph nodes results in a dose-dependent decrease in the number of circulating lymphocytes in the blood.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| S1P1 Receptor Agonist EC50 | 9 pM | [1] |

Table 2: In Vivo Activity of this compound

| Parameter | Value | Species | Reference |

| Lymphopenia EC50 | 0.03 mg/kg | Mouse | [1] |

| Time to Maximal Lymphopenia | 2 hours | Mouse | [1] |

| Duration of Lymphopenia (at 0.3 mg/kg) | Reversible, returning to baseline by 8 hours | Mouse | [1] |

Signaling Pathways and Experimental Workflows

S1P1 Signaling Pathway in Lymphocyte Egress

Caption: S1P1 signaling pathway for lymphocyte egress.

Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Lymphopenia Assay

Caption: Workflow for in vivo lymphopenia assay.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound, based on standard methodologies in the field.

In Vivo Lymphopenia Assay

Objective: To determine the dose-dependent effect of this compound on peripheral blood lymphocyte counts in mice.

Materials:

-

This compound

-

Vehicle (e.g., 50 mM Na2CO3)

-

C57BL/6 mice

-

Heparin

-

Phosphate-buffered saline (PBS)

-

Red blood cell lysis buffer

-

Flow cytometer

-

Antibodies for lymphocyte markers (e.g., anti-CD4, anti-CD8, anti-B220)

Procedure:

-

Compound Preparation: Dissolve this compound in the vehicle to the desired stock concentration. Prepare serial dilutions for the dose-response curve.

-

Animal Dosing: Administer this compound or vehicle to mice via the desired route (e.g., intraperitoneal injection).

-

Blood Collection: At specified time points (e.g., 0, 2, 4, 8, and 24 hours) post-administration, collect a small volume of blood (e.g., 50 µL) from the tail vein into heparinized tubes.

-

Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer according to the manufacturer's protocol.

-

Cell Staining: Stain the remaining cells with fluorescently labeled antibodies specific for lymphocyte subpopulations.

-

Flow Cytometry: Acquire stained cells on a flow cytometer.

-

Data Analysis: Gate on lymphocyte populations and quantify the number of cells per unit volume of blood. Calculate the percentage reduction in lymphocyte counts compared to vehicle-treated controls. Determine the EC50 value for lymphopenia.

S1P1 Receptor Internalization Assay (Flow Cytometry)

Objective: To quantify the internalization of the S1P1 receptor on lymphocytes following treatment with this compound.

Materials:

-

Isolated primary lymphocytes or a cell line expressing tagged S1P1 (e.g., S1P1-eGFP)

-

This compound

-

Cell culture medium

-

FACS buffer (PBS with 2% FBS)

-

Anti-S1P1 antibody (if not using a tagged receptor)

-

Fluorescently labeled secondary antibody

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture and harvest cells expressing the S1P1 receptor.

-

Compound Treatment: Incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C to allow for receptor internalization.

-

Antibody Staining (for untagged receptor):

-

Wash the cells with cold FACS buffer.

-

Incubate the cells with a primary antibody targeting an extracellular epitope of S1P1 on ice to prevent further internalization.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody on ice.

-

-

Flow Cytometry:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the cells on a flow cytometer and measure the mean fluorescence intensity (MFI) of the S1P1 signal.

-

-

Data Analysis: A decrease in MFI corresponds to receptor internalization. Calculate the percentage of receptor internalization relative to untreated controls.

S1P1 Polyubiquitination Assay (Western Blot)

Objective: To detect the polyubiquitination of the S1P1 receptor after stimulation with this compound.

Materials:

-

Cells expressing S1P1 receptor

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)

-

Anti-S1P1 antibody

-

Anti-ubiquitin antibody

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Treat cells with this compound for a specified time.

-

In some conditions, pre-treat with a proteasome inhibitor to allow for the accumulation of polyubiquitinated proteins.

-

-

Cell Lysis: Lyse the cells in a buffer containing inhibitors to preserve protein modifications.

-

Immunoprecipitation (Optional but recommended):

-

Incubate the cell lysate with an anti-S1P1 antibody to enrich for the receptor.

-

Use protein A/G beads to pull down the antibody-receptor complex.

-

-

SDS-PAGE and Western Blot:

-

Separate the proteins from the cell lysate or immunoprecipitation by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated S1P1, which will appear as a high-molecular-weight smear or ladder.

-

The membrane can be stripped and re-probed with an anti-S1P1 antibody to confirm the identity of the protein.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

Conclusion

This compound is a valuable research tool for elucidating the role of the S1P1 receptor in lymphocyte trafficking. Its high potency and selectivity, coupled with its short duration of action, allow for precise in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their investigations into immune cell migration and the development of novel immunomodulatory therapies.

References

An In-depth Technical Guide to the Immunomodulatory Effects of RP-001 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP-001 hydrochloride is a potent and selective picomolar agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, with a focus on its mechanism of action, preclinical data, and the experimental protocols used for its evaluation. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and immunology.

Introduction to this compound

This compound is a small molecule that acts as a selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for lymphocyte trafficking and vascular integrity.[2] Its high potency, with an EC50 of 9 pM, and selectivity over other S1P receptor subtypes (S1P2-S1P4) make it a valuable tool for studying S1P1 biology and a potential therapeutic agent for autoimmune diseases.[2] The primary immunomodulatory effect of this compound is the induction of lymphopenia, the sequestration of lymphocytes in secondary lymphoid organs, which is a hallmark of S1P1 agonism.[2]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 (S1P1) | 9 pM | CHO-K1 cells expressing S1P1 | [2] |

| Selectivity | Little to no activity on S1P2, S1P3, S1P4; moderate affinity for S1P5 | Various cell-based assays | [2] |

Table 2: In Vivo Efficacy of this compound in Mice

| Parameter | Value | Animal Model | Reference |

| EC50 (Lymphopenia) | 0.03 mg/kg | S1P1-eGFP knock-in mice | [2] |

| Time to Maximal Lymphopenia | 2 hours | S1P1-eGFP knock-in mice | [2] |

| Duration of Lymphopenia (at 0.3 mg/kg) | Return to baseline by 8 hours | S1P1-eGFP knock-in mice | [2] |

Signaling Pathway of this compound

This compound exerts its effects by binding to and activating the S1P1 receptor. This initiates a cascade of intracellular signaling events that ultimately lead to the internalization of the receptor and the sequestration of lymphocytes.

Caption: S1P1 Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's immunomodulatory effects.

In Vitro S1P1 Receptor Activation Assay

Objective: To determine the potency (EC50) of this compound in activating the S1P1 receptor.

Materials:

-

CHO-K1 cells stably expressing human S1P1 receptor and a CRE-β-lactamase reporter gene.

-

This compound.

-

S1P (as a positive control).

-

W146 (as a selective S1P1 antagonist).

-

Cell culture medium and supplements.

-

Assay plates (e.g., 384-well plates).

-

β-lactamase substrate.

-

Plate reader capable of measuring fluorescence.

Procedure:

-

Cell Culture: Culture the S1P1-expressing CHO-K1 cells under standard conditions (e.g., 37°C, 5% CO2).

-

Cell Plating: Seed the cells into 384-well assay plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound, S1P, and W146 in an appropriate assay buffer.

-

Compound Addition: Add the diluted compounds to the respective wells of the assay plate. For antagonist experiments, pre-incubate the cells with W146 before adding RP-001.

-

Incubation: Incubate the plate for a specified period (e.g., 1-4 hours) at 37°C.

-

Signal Detection: Add the β-lactamase substrate to the wells and incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure the fluorescence signal using a plate reader.

-

Data Analysis: Calculate the EC50 value for this compound by fitting the dose-response data to a four-parameter logistic equation. For antagonist experiments, perform a Schild analysis.[2]

In Vivo Lymphopenia Assay

Objective: To assess the in vivo efficacy of this compound in inducing lymphopenia.

Materials:

-

S1P1-eGFP knock-in mice (or other suitable mouse strain).

-

This compound formulated for in vivo administration (e.g., in a suitable vehicle).

-

Blood collection supplies (e.g., EDTA-coated tubes).

-

Flow cytometer.

-

Fluorescently labeled antibodies against lymphocyte markers (e.g., CD4, CD8, B220).

-

Lysis buffer.

Procedure:

-

Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.

-

Compound Administration: Administer this compound to the mice via the desired route (e.g., oral gavage or intravenous injection) at various doses. Include a vehicle control group.

-

Blood Collection: Collect blood samples from the mice at different time points post-administration (e.g., 0, 2, 4, 8, 24 hours).

-

Cell Staining:

-

Lyse the red blood cells in the blood samples.

-

Wash the remaining white blood cells.

-

Stain the cells with a cocktail of fluorescently labeled antibodies against lymphocyte markers.

-

-

Flow Cytometry: Acquire the stained cell samples on a flow cytometer.

-

Data Analysis:

-

Gate on the lymphocyte population based on forward and side scatter.

-

Quantify the percentage and absolute number of different lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, B cells).

-

Calculate the dose-dependent reduction in lymphocyte counts to determine the EC50 for lymphopenia.[2]

-

S1P1 Receptor Internalization and Polyubiquitination Assay

Objective: To visualize and quantify the internalization and polyubiquitination of the S1P1 receptor upon agonist stimulation.

Materials:

-

Cells expressing a tagged S1P1 receptor (e.g., S1P1-eGFP).

-

This compound.

-

Confocal microscope or high-content imaging system.

-

Antibodies against ubiquitin.

-

Secondary antibodies conjugated to a fluorescent dye.

-

Lysis buffer for immunoprecipitation.

-

Protein A/G beads.

-

Western blotting reagents and equipment.

Procedure:

-

Cell Culture and Treatment: Culture the S1P1-eGFP expressing cells and treat them with this compound for various durations.

-

Receptor Internalization (Imaging):

-

Fix and permeabilize the cells at different time points.

-

Image the subcellular localization of S1P1-eGFP using a confocal microscope. Internalized receptors will appear as intracellular vesicles.

-

-

Polyubiquitination (Immunoprecipitation and Western Blotting):

-

Lyse the treated cells.

-

Immunoprecipitate the S1P1 receptor using an anti-GFP antibody (or an antibody against the tag) and protein A/G beads.

-

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody to detect polyubiquitinated S1P1.[2]

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for evaluating the immunomodulatory effects of a novel S1P1 agonist like this compound.

Caption: General Experimental Workflow for S1P1 Agonist Characterization.

Conclusion

This compound is a valuable research tool for investigating S1P1 receptor biology. Its potent and selective agonistic activity, coupled with its well-characterized immunomodulatory effect of inducing transient lymphopenia, provides a solid foundation for further preclinical and potentially clinical investigations. The experimental protocols and data presented in this guide offer a framework for the continued exploration of this compound and other S1P1 modulators in the context of autoimmune and inflammatory diseases.

References

Preclinical Profile of RP-001 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP-001 hydrochloride is a potent and selective picomolar agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3][4][5] Preclinical research has demonstrated its ability to induce rapid and transient lymphopenia, a pharmacodynamic effect consistent with S1P1 receptor agonism.[1] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and available safety information. The guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of selective S1P1 receptor agonists.

Introduction

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in various physiological processes, including lymphocyte trafficking, endothelial barrier function, and cardiovascular regulation. The S1P1 receptor subtype is of particular interest as a therapeutic target for autoimmune diseases due to its essential role in lymphocyte egress from secondary lymphoid organs. Modulation of S1P1 signaling can prevent the migration of lymphocytes to sites of inflammation, thereby mitigating autoimmune pathology.

This compound has emerged as a valuable research tool for studying S1P1 receptor biology and pharmacology. Its high potency and selectivity make it a suitable candidate for preclinical investigations into the therapeutic potential of S1P1 agonism.

Mechanism of Action

This compound acts as a functional antagonist of the S1P1 receptor. Upon binding, it induces the internalization and subsequent polyubiquitination of the S1P1 receptor.[1][5] This process removes the receptor from the cell surface, rendering lymphocytes unresponsive to the endogenous S1P gradient that governs their egress from lymph nodes. This sequestration of lymphocytes in the secondary lymphoid organs leads to a reduction in circulating lymphocyte counts, known as lymphopenia.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in cellular assays, demonstrating its high potency and selectivity for the S1P1 receptor.

Quantitative In Vitro Data

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 9 pM | CHO-K1 | CRE-β-lactamase | [1] |

Experimental Protocols

CRE-β-lactamase Reporter Gene Assay in CHO-K1 Cells

-

Objective: To determine the potency of this compound in activating the S1P1 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human S1P1 receptor and a cyclic AMP-response element (CRE) coupled to a β-lactamase reporter gene.

-

Methodology:

-

CHO-K1 cells are seeded in 96-well plates and cultured to allow for attachment.

-

Cells are then treated with serial dilutions of this compound.

-

Following incubation, a β-lactamase substrate (e.g., nitrocefin) is added to the wells.

-

The hydrolysis of the substrate by β-lactamase, which is proportional to the level of S1P1 receptor activation and subsequent CRE-mediated gene expression, is measured spectrophotometrically.

-

The EC50 value is calculated from the dose-response curve.

-

S1P1 Receptor Internalization and Polyubiquitination Assay (Western Blot)

-

Objective: To qualitatively assess the ability of this compound to induce S1P1 receptor internalization and polyubiquitination.

-

Cell Line: Cells expressing S1P1 receptor (e.g., CHO-K1-S1P1).

-

Methodology:

-

Cells are treated with this compound for various time points.

-

For internalization, membrane and cytosolic fractions of the cell lysates are separated. For polyubiquitination, whole-cell lysates are used.

-

Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

The membrane is probed with a primary antibody specific for the S1P1 receptor and an antibody specific for ubiquitin.

-

A secondary antibody conjugated to a detectable marker (e.g., HRP) is used for visualization.

-

The presence and molecular weight shift of the S1P1 receptor band are analyzed to determine internalization and ubiquitination status.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro characterization of this compound.

In Vivo Pharmacology

The primary in vivo pharmacodynamic effect of this compound is the induction of lymphopenia. This has been demonstrated in mouse models.

Quantitative In Vivo Data

| Parameter | Value | Animal Model | Route of Administration | Reference |

| EC50 (Lymphopenia) | 0.03 mg/kg | S1P1-eGFP knock-in mice | Intraperitoneal | [1] |

Experimental Protocols

Lymphopenia Induction in S1P1-eGFP Knock-in Mice

-

Objective: To determine the in vivo potency of this compound in inducing lymphopenia.

-

Animal Model: S1P1-eGFP knock-in mice, which express a fluorescently tagged S1P1 receptor, allowing for the tracking of receptor expression and localization.

-

Methodology:

-

Animals are administered this compound via intraperitoneal injection at various doses.

-

Blood samples are collected at specified time points post-administration.

-

Total lymphocyte counts are determined using a hematology analyzer or by flow cytometry.

-

The dose-dependent reduction in peripheral blood lymphocytes is used to calculate the EC50 for lymphopenia.

-

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data for this compound are limited in the publicly available literature.

Pharmacokinetics

The key publication on this compound notes that the compound has a "short half-life," which contributes to the transient nature of the observed lymphopenia.[1] However, specific quantitative parameters such as Cmax, Tmax, AUC, and the precise half-life have not been reported.

Toxicology